1,2-Diacetoxy-3-chloropropane
CAS No.: 869-50-1
Cat. No.: VC3883285
Molecular Formula: C7H11ClO4
Molecular Weight: 194.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 869-50-1 |
---|---|
Molecular Formula | C7H11ClO4 |
Molecular Weight | 194.61 g/mol |
IUPAC Name | (2-acetyloxy-3-chloropropyl) acetate |
Standard InChI | InChI=1S/C7H11ClO4/c1-5(9)11-4-7(3-8)12-6(2)10/h7H,3-4H2,1-2H3 |
Standard InChI Key | GTFUGSXMTMYKRG-UHFFFAOYSA-N |
SMILES | CC(=O)OCC(CCl)OC(=O)C |
Canonical SMILES | CC(=O)OCC(CCl)OC(=O)C |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s structure consists of a propane backbone with acetyloxy groups at C1 and C2 and a chlorine substituent at C3. Its IUPAC name is (2-acetoxy-3-chloropropyl) acetate, and its SMILES notation is \text{CC(=O)OCC(CCl)OC(=O)C }.
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Weight | 194.61 g/mol | |
Density | 1.3 ± 0.1 g/cm³ | |
Boiling Point | 213.0 ± 0.0 °C (760 mmHg) | |
Melting Point | -40°C | |
LogP (Partition Coefficient) | -0.76 | |
Vapor Pressure | 0.0 ± 0.9 mmHg (25°C) |
The compound’s low vapor pressure and moderate density suggest stability under standard conditions, while its negative LogP indicates slight hydrophilicity .
Synthesis and Production
Enzymatic Asymmetric Hydrolysis
Lipoprotein lipases (e.g., Amano 40) catalyze the kinetic resolution of racemic 1,2-diacetoxy-3-chloropropane, yielding the (S)-enantiomer with up to 90% enantiomeric excess (e.e.). This method requires minimal enzyme loading (1:30,000 substrate-to-enzyme ratio) and operates in sodium phosphate buffer (pH 7.0) .
Reaction Scheme:
Chemical Synthesis
Alternative routes include:
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Acetylation of 3-Chloro-1,2-propanediol: Treatment with acetic anhydride in the presence of 4Å molecular sieves achieves 82–98% yields .
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Epoxide Ring-Opening: Epichlorohydrin reacts with acetic anhydride under acid catalysis to form the diacetate .
Applications in Pharmaceutical Synthesis
(S)-Propranolol Production
(S)-1,2-Diacetoxy-3-chloropropane is hydrolyzed to (S)-3-(1-naphthoxy)-1,2-propanediol, which is then aminated to yield (S)-propranolol, a β-blocker with superior cardiac selectivity compared to its (R)-enantiomer .
(S)-Pindolol Synthesis
Lipase-mediated resolution of rac-2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane produces (S)-pindolol, a non-selective β-adrenergic antagonist .
Chiral Building Blocks
The compound serves as a precursor for optically active epoxides and glycerol derivatives, essential in agrochemicals and fine chemicals .
Hazard Statement | Precautionary Measure |
---|---|
H301 (Toxic if swallowed) | P264 (Wash hands after handling) |
H318 (Eye damage) | P305+P351+P338 (Eye rinse) |
The compound is classified under GHS05 (Corrosive) and GHS06 (Toxic), necessitating PPE such as gloves and face shields .
Analytical Characterization
Spectroscopic Data
-
NMR (CDCl₃):
Chromatographic Methods
HPLC with chiral columns (e.g., Chiralcel OD-H) resolves enantiomers using hexane:isopropanol (90:10) mobile phase .
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